3-(4-Cyanobenzoyl)benzonitrile
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Overview
Description
3-(4-Cyanobenzoyl)benzonitrile is an organic compound with the molecular formula C({15})H({8})N(_{2})O It is characterized by the presence of a cyanobenzoyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanobenzoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with benzonitrile in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common base used in this reaction is triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product.
Reaction Scheme: [ \text{4-Cyanobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanobenzoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Cyanobenzoyl)benzonitrile is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its ability to impart desirable chemical and physical properties.
Mechanism of Action
The mechanism by which 3-(4-Cyanobenzoyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and benzoyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanobenzoyl chloride
- 4-Cyanobenzyl bromide
- 3-Cyanobenzoyl chloride
Comparison
Compared to these similar compounds, 3-(4-Cyanobenzoyl)benzonitrile is unique due to the presence of both a cyanobenzoyl and a benzonitrile group in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications. For instance, while 4-cyanobenzoyl chloride is primarily used as an acylating agent, this compound can participate in both acylation and nitrile-specific reactions, making it more versatile.
Properties
Molecular Formula |
C15H8N2O |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-(4-cyanobenzoyl)benzonitrile |
InChI |
InChI=1S/C15H8N2O/c16-9-11-4-6-13(7-5-11)15(18)14-3-1-2-12(8-14)10-17/h1-8H |
InChI Key |
NOBFSVYCDJYWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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